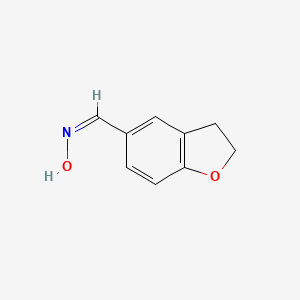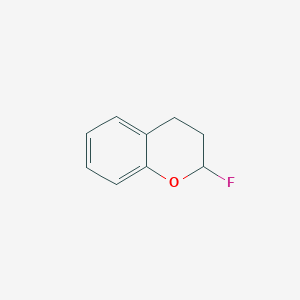
4-Aminoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminoquinolin-5-ol is a heterocyclic organic compound that belongs to the class of aminoquinolines. It is characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 5-position of the quinoline ring. This compound has garnered significant interest due to its potential pharmacological properties and its role as a precursor in the synthesis of various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinolin-5-ol typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or its derivatives.
Nitration: The quinoline is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Aminoquinolin-5-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as antimalarial, anticancer, and antiviral agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Aminoquinolin-5-ol and its derivatives often involves interaction with biological targets such as enzymes and receptors. For example, in antimalarial applications, these compounds are believed to inhibit heme polymerase activity, leading to the accumulation of toxic heme within the parasite . This disrupts the parasite’s metabolic processes and ultimately leads to its death.
Comparación Con Compuestos Similares
Chloroquine: A well-known antimalarial drug with a similar structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Hydroxychloroquine: Used in the treatment of malaria and autoimmune diseases.
Uniqueness: 4-Aminoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position differentiates it from other aminoquinolines, potentially leading to different pharmacological activities and applications.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-aminoquinolin-5-ol |
InChI |
InChI=1S/C9H8N2O/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H,(H2,10,11) |
Clave InChI |
YFKRVRQAPNWBOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=C2C(=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)



![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)

![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)

